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Compound of Interest

Compound Name: alpha-Viniferin

Cat. No.: B015508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the characterization of α-viniferin, a complex trimer of resveratrol with significant

therapeutic potential. This document outlines the key spectroscopic signatures obtained from

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed

experimental protocols and visual workflows are included to facilitate the replication and

verification of these findings in a research and development setting.

Spectroscopic Data of α-Viniferin
The structural elucidation of α-viniferin is critically dependent on a combination of spectroscopic

techniques. The following tables summarize the key quantitative data reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of α-viniferin,

providing information on the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for α-Viniferin (Acetone-d₆)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-a 3.97 d

H-b 4.61 d 6.4

H-c 4.71 d 9.7

H-d 4.90 d 6.4

H-e 5.95 d 9.7

H-f 5.99

H-g 6.07 d

H-h 6.22

H-i 6.23

H-j 6.25

H-k 6.59

H-m 6.72

H-n 6.77

H-o 6.79

H-p 7.03

H-q 7.08

H-r 7.22

Data compiled from published research.[1]

Table 2: ¹³C NMR Spectroscopic Data for α-Viniferin
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Carbon Type Chemical Shift Range (δ, ppm)

Methine Aliphatic Carbons 46.4 - 95.6

Aromatic –CH Groups 96.9 - 128.66

Quaternary Aromatic Carbons 118.0 - 161.7

In its ¹³C-NMR spectrum, α-viniferin displays a total of forty-two signals, indicative of its

complex trimeric structure.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of α-viniferin.

Table 3: Mass Spectrometric Data for α-Viniferin

Ion m/z Ionization Technique

[M]⁺ 678 Field Desorption (FD-MS)

[M+Na]⁺ 701 Field Desorption (FD-MS)

The molecular formula of α-viniferin is C₄₂H₃₀O₉.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is

characteristic of the conjugated systems present in α-viniferin.

Table 4: UV-Vis Spectroscopic Data for α-Viniferin

Solvent λmax (nm)

Not Specified 285
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The UV spectrum shows a characteristic absorption maximum at 285 nm, typical for

polyphenolic compounds.[1][2]

Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality,

reproducible spectroscopic data. The following sections provide generalized methodologies for

the characterization of α-viniferin, based on standard practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity and

stereochemistry of α-viniferin.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of purified α-viniferin in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Instrumentation:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required due to the low natural abundance of ¹³C.
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2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-

¹³C correlations, which is crucial for assigning quaternary carbons and connecting

different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, which is essential for elucidating the relative stereochemistry of the

molecule.[1]

Data Processing and Analysis:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This

includes Fourier transformation, phase correction, baseline correction, and calibration of

the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum to deduce

proton connectivities.

Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR

spectra.

Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight and elemental formula of α-viniferin and

to study its fragmentation pattern for structural confirmation.

Methodology:

Sample Preparation:
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Prepare a dilute solution of purified α-viniferin (typically 1-10 µg/mL) in a suitable solvent

(e.g., methanol, acetonitrile, or a mixture with water).

The choice of solvent will depend on the ionization technique used.

Instrumentation:

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass

measurements.

Common ionization sources for natural products include Electrospray Ionization (ESI) and

Matrix-Assisted Laser Desorption/Ionization (MALDI). Historically, Field Desorption (FD)

and Fast Atom Bombardment (FAB) have also been used.[1]

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak

([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).

High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution data to calculate the

elemental formula of the molecular ion with high accuracy.

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to

collision-induced dissociation (CID) to generate a fragmentation pattern. This provides

valuable structural information.

Data Analysis:

Analyze the full scan spectrum to identify the molecular ion and any adducts.

Use the accurate mass from HRMS to determine the elemental composition using formula

calculator software.

Interpret the MS/MS fragmentation pattern to confirm the presence of key structural motifs

within the α-viniferin molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To obtain the UV-Vis absorption spectrum of α-viniferin, which is characteristic of its

chromophoric system.

Methodology:

Sample Preparation:

Prepare a dilute solution of α-viniferin in a UV-transparent solvent (e.g., methanol, ethanol,

or acetonitrile). The concentration should be adjusted to yield an absorbance in the range

of 0.2-0.8 AU.

Prepare a blank solution containing only the solvent.

Instrumentation:

Use a double-beam UV-Vis spectrophotometer.

Data Acquisition:

Record the baseline with the blank solution in both the sample and reference cuvettes.

Place the sample solution in the sample cuvette and record the absorption spectrum over

a suitable wavelength range (e.g., 200-600 nm).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

The λmax value is a characteristic physical constant for α-viniferin under the specified

solvent conditions.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of

α-viniferin and its chemical structure.
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Caption: General workflow for the spectroscopic characterization of α-viniferin.
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α-Viniferin Structure

Click to download full resolution via product page

Caption: Chemical structure of α-viniferin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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